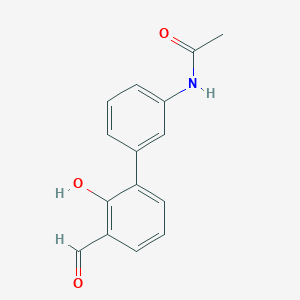
4-(3-Acetylaminophenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Acetylaminophenyl)-2-formylphenol, 95% (also known as 4-APF-95) is a synthetic organic compound used in scientific research. It is a member of the phenol family and is commonly used as a reagent in laboratory experiments due to its stability, low cost, and chemical reactivity. 4-APF-95 is a colorless solid that is soluble in organic solvents and has a melting point of 108-110°C.
Mecanismo De Acción
4-APF-95 is an organohalide compound with a high reactivity towards nucleophiles. This reactivity is due to the presence of the electron-withdrawing formyl group, which increases the electrophilicity of the phenolic ring. As a result, 4-APF-95 is able to undergo a variety of reactions, such as nucleophilic substitution, nucleophilic addition, and electrophilic substitution.
Biochemical and Physiological Effects
4-APF-95 has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Additionally, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-APF-95 has several advantages for laboratory experiments. It is a stable compound with a low cost and is easily obtainable. Additionally, it is soluble in organic solvents, which makes it easy to use in a variety of experiments. However, there are some limitations to using 4-APF-95. It is a highly reactive compound, which can lead to unwanted side reactions. Additionally, it can be toxic if handled improperly.
Direcciones Futuras
Given the potential biochemical and physiological effects of 4-APF-95, there are numerous future directions for research. One potential direction is to explore the effects of 4-APF-95 on the synthesis of other compounds, such as pharmaceuticals and polymers. Additionally, further research could be conducted to investigate the effects of 4-APF-95 on neurotransmitter levels in the brain. Additionally, further research could be conducted to investigate the potential use of 4-APF-95 as a therapeutic agent. Finally, further research could be conducted to investigate the potential toxicity of 4-APF-95.
Métodos De Síntesis
4-APF-95 can be synthesized in two different ways. The first method involves the reaction of 3-aminophenol with acetic anhydride in the presence of phosphoric acid. This reaction yields 4-APF-95 as the primary product and some other byproducts. The second method involves the reaction of 4-aminoacetophenone with formaldehyde in the presence of a base such as potassium carbonate. This reaction yields 4-APF-95 as the primary product and some other byproducts.
Aplicaciones Científicas De Investigación
4-APF-95 is widely used as a reagent in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology. It is used in the synthesis of various compounds, including pharmaceuticals, dyes, and pigments. It is also used in the synthesis of various polymers, such as polyamides, polyurethanes, and polyesters. Additionally, it is used in the synthesis of various metal complexes, such as cobalt complexes, nickel complexes, and palladium complexes.
Propiedades
IUPAC Name |
N-[3-(3-formyl-4-hydroxyphenyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10(18)16-14-4-2-3-11(8-14)12-5-6-15(19)13(7-12)9-17/h2-9,19H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUWZPGEELTTPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685220 |
Source


|
| Record name | N-(3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Acetylaminophenyl)-2-formylphenol | |
CAS RN |
1111121-10-8 |
Source


|
| Record name | N-(3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378368.png)
![2-Formyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378383.png)
![5-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378389.png)


